4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile is a complex organic compound with a unique structure that includes a trifluoromethyl group, a benzonitrile moiety, and a pyrrolidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a nucleophilic substitution reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often added using a trifluoromethylation reagent under specific conditions.
Formation of the Benzonitrile Moiety: The benzonitrile group is typically introduced through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the hydroxyphenyl group.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(fluoromethyl)benzonitrile
- 4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(chloromethyl)benzonitrile
Uniqueness
The presence of the trifluoromethyl group in 4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C21H19F3N2O3 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-[1-[(3-hydroxyphenyl)methyl]-4,4-dimethyl-2-oxopyrrolidin-3-yl]oxy-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C21H19F3N2O3/c1-20(2)12-26(11-13-4-3-5-15(27)8-13)19(28)18(20)29-16-7-6-14(10-25)17(9-16)21(22,23)24/h3-9,18,27H,11-12H2,1-2H3 |
InChI Key |
UBXHJVXSLABPIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=O)C1OC2=CC(=C(C=C2)C#N)C(F)(F)F)CC3=CC(=CC=C3)O)C |
Origin of Product |
United States |
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